

Application Notes and Protocols: Synergistic Effect of Imipenem and BLI-489 Free Acid

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	BLI-489 free acid	
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Introduction

The rise of carbapenem-resistant Enterobacterales (CRE) and other multidrug-resistant organisms poses a significant threat to global public health. One of the primary mechanisms of resistance to carbapenem antibiotics, such as imipenem, is the production of carbapenemase enzymes that hydrolyze the β -lactam ring.[1][2] BLI-489 is a novel penem β -lactamase inhibitor active against Class A, C, and some Class D β -lactamases.[3] This document provides detailed protocols for testing the synergistic activity of Imipenem in combination with **BLI-489 free acid** against various carbapenem-resistant bacterial strains. The provided methodologies are essential for researchers and drug development professionals investigating novel antibiotic therapies.

Imipenem, a broad-spectrum β -lactam antibiotic, functions by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[4][5][6][7] This action leads to cell lysis and bacterial death.[6][7] However, its efficacy is compromised by β -lactamase enzymes. BLI-489 acts as a suicide substrate for these enzymes, forming a covalent intermediate that ultimately leads to the degradation of the β -lactamase, thereby protecting Imipenem from inactivation.[1]

Data Presentation



The combination of Imipenem and BLI-489 has demonstrated significant synergistic effects against a variety of carbapenemase-producing bacteria. The following tables summarize the quantitative data from in vitro synergy studies.

Table 1: Synergistic Effect of Imipenem and BLI-489 against Carbapenem-Resistant Enterobacterales (CRE) from Checkerboard Assays.[8]

Bacterial Species	Number of Strains	Synergistic Effect Observed (Imipenem + BLI-489)
Klebsiella pneumoniae	10	70% (7/10)
Enterobacter cloacae	9	78% (7/9)
Escherichia coli	6	83% (5/6)

Table 2: Synergistic Effect of Imipenem and BLI-489 against Carbapenem-Resistant Acinetobacter baumannii (CRAb) Producing Different Carbapenem-Hydrolysing Class D β-Lactamases (CHDLs) from Checkerboard Assays.[9][10][11]

Carbapenemase Produced	Number of Strains	Synergistic Effect Observed (Imipenem + BLI-489)
OXA-23	Not specified	92.9%
OXA-24-like	Not specified	100%
OXA-51-like	Not specified	16.7%
OXA-58	Not specified	100%
Metallo-β-lactamase (MBL)	7	14.3%

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below.



In Vitro Synergy Testing: Checkerboard Assay

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.[12][13][14]

Materials:

- · Imipenem powder
- BLI-489 free acid powder
- 96-well microtiter plates
- Mueller-Hinton Broth (MHB), cation-adjusted
- Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted to ~5 x 10^5 CFU/mL)
- Sterile diluents (e.g., water, saline)
- Incubator (35°C)
- Microplate reader (optional)

Protocol:

- Stock Solution Preparation: Prepare stock solutions of Imipenem and BLI-489 in a suitable solvent.
- Drug Dilution:
 - In a 96-well plate, create serial twofold dilutions of Imipenem along the y-axis (e.g., rows A-G) in MHB.
 - Create serial twofold dilutions of BLI-489 along the x-axis (e.g., columns 1-10) in MHB.
 - \circ The final volume in each well should be 50 μ L after the addition of the bacterial inoculum.



- Include a row with only Imipenem dilutions and a column with only BLI-489 dilutions to determine the Minimum Inhibitory Concentration (MIC) of each drug alone.[15]
- Include a growth control well (no drug) and a sterility control well (no bacteria).
- Inoculation: Add 50 μ L of the prepared bacterial inoculum to each well, bringing the final volume to 100 μ L.
- Incubation: Incubate the plates at 35°C for 18-24 hours.
- Data Analysis:
 - Determine the MIC of each drug alone and in combination. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
 - Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:
 [13][16] FICI = FIC of Imipenem + FIC of BLI-489 Where:
 - FIC of Imipenem = (MIC of Imipenem in combination) / (MIC of Imipenem alone)
 - FIC of BLI-489 = (MIC of BLI-489 in combination) / (MIC of BLI-489 alone)
 - Interpret the results as follows:[13]
 - Synergy: FICI ≤ 0.5
 - Additive/Indifference: 0.5 < FICI ≤ 4.0</p>
 - Antagonism: FICI > 4.0

In Vitro Synergy Testing: Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.[17][18][19]

Materials:

Imipenem and BLI-489 stock solutions



- · Mueller-Hinton Broth (MHB), cation-adjusted
- Bacterial culture in logarithmic growth phase
- Sterile culture tubes or flasks
- Shaking incubator (37°C)
- Sterile saline for dilutions
- Agar plates for colony counting
- Timer

Protocol:

- Preparation: Prepare tubes or flasks containing MHB with the following conditions:
 - No drug (growth control)
 - Imipenem alone (at a clinically relevant concentration, e.g., 1/4x or 2x MIC)[17]
 - BLI-489 alone (at a fixed concentration)
 - Imipenem and BLI-489 in combination
- Inoculation: Inoculate each tube/flask with the bacterial culture to achieve a starting density of approximately 5×10^5 to 1×10^6 CFU/mL.[18]
- Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.[18][20]
- Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).
- Data Analysis:
 - Plot the log10 CFU/mL versus time for each condition.



- Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[18]
- Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[21]

In Vivo Synergy Testing: Galleria mellonella (Wax Moth Larvae) Infection Model

The G. mellonella model is a simple and effective preliminary in vivo model to assess the efficacy of antimicrobial agents.[8]

Materials:

- Galleria mellonella larvae of a consistent size and weight
- Bacterial suspension of known concentration
- Imipenem and BLI-489 solutions for injection
- Hamilton syringes
- Incubator (37°C)

Protocol:

- Infection: Inject a lethal dose of the bacterial suspension into the last left proleg of each larva.
- Treatment: At a specified time post-infection (e.g., 1-2 hours), inject the treatment solutions (Imipenem alone, BLI-489 alone, or the combination) into the last right proleg. Include a control group receiving a placebo (e.g., sterile saline).
- Incubation and Monitoring: Incubate the larvae at 37°C and monitor their survival at regular intervals (e.g., every 12 or 24 hours) for a set period (e.g., 72-96 hours).
- Data Analysis:



- Plot survival curves (Kaplan-Meier) for each treatment group.
- Compare the survival rates between the different treatment groups. A significant increase in survival in the combination group compared to the single-agent groups indicates in vivo synergy.

Visualization of Mechanisms and Workflows Mechanism of Action

Caption: Mechanism of Imipenem and BLI-489 Action.

Checkerboard Assay Workflow

Caption: Checkerboard Assay Experimental Workflow.

AmpC β-Lactamase Induction Pathway

Caption: Simplified AmpG-AmpR-AmpC Signaling Pathway.

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Methodological & Application





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- To cite this document: BenchChem. [Application Notes and Protocols: Synergistic Effect of Imipenem and BLI-489 Free Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10820932#imipenem-and-bli-489-free-acid-synergistic-effect-testing]

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